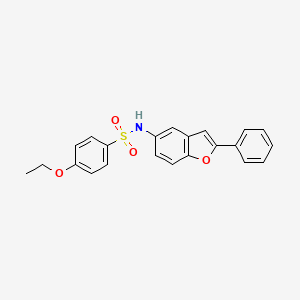
4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-ethoxy-N-(2-phenylbenzofuran-5-yl)benzenesulfonamide" belongs to a class of chemicals known for their complex molecular structures and diverse pharmacological activities. Although direct studies on this compound are scarce, similar sulfonamide derivatives have been extensively studied for their synthesis methods, molecular structure, and chemical properties. These studies provide a basis for understanding the likely characteristics and behaviors of the compound .
Synthesis Analysis
The synthesis of similar sulfonamide compounds typically involves reactions between suitable benzenesulfonamide derivatives and other chemical entities that introduce the ethoxy and phenylbenzofuran components. A common method involves the cyclocondensation reaction or the reaction with specific aldehydes in the presence of catalysts to form the desired sulfonamide derivative with specific functional groups (Yıldız et al., 2010).
Molecular Structure Analysis
The molecular structure of related sulfonamide compounds is often characterized by techniques such as X-ray crystallography, NMR, and IR spectroscopy. These methods reveal the compound's crystal system, space group, and molecular dimensions, providing insights into its structural geometry and the arrangement of its molecular components (Sreenivasa et al., 2014).
Chemical Reactions and Properties
Sulfonamide derivatives participate in various chemical reactions, reflecting their reactivity towards other compounds. These reactions include cyclocondensation, Schiff base formation, and reactions with acids and bases, leading to the formation of complex structures with potential pharmacological activities. The chemical properties are influenced by the functional groups present in the molecule, dictating its reactivity and interaction with biological systems (Engler & Scheibe, 1998).
Physical Properties Analysis
The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in medicinal chemistry. These properties are determined by the compound's molecular geometry, intermolecular forces, and the presence of functional groups, affecting its behavior in different environments (Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are pivotal for understanding the compound's interactions and mechanisms of action. These properties are often explored through spectroscopic studies and chemical reactions, providing insights into the compound's potential applications and stability (Gul et al., 2016).
Scientific Research Applications
Anticancer Applications
Sulfonamide Derivatives Sulfonamide derivatives have been synthesized and tested for their anticancer activities. Certain compounds in this category exhibited significant cytotoxic activities, with potential use as carbonic anhydrase inhibitors for cancer treatment. Some of these compounds showed selective inhibition of specific human cytosolic isoforms, indicating their potential as targeted cancer therapies (Gul et al., 2016). Furthermore, another study reported the synthesis of novel compounds with benzenesulfonamide moiety, showing promising antiproliferative activity against a range of tumor cell lines, including breast cancer and leukemia cell lines (Motavallizadeh et al., 2014).
Antimicrobial and Antifungal Applications
Synthesis of Azetidin-2-ones A study focused on synthesizing a new series of azetidin-2-ones with benzenesulfonamide moiety, showing potent antifungal activity against specific fungi like Aspergillus niger & Aspergillus flavus. This research indicates the potential of these compounds in developing new antifungal agents (Gupta & Halve, 2015).
properties
IUPAC Name |
4-ethoxy-N-(2-phenyl-1-benzofuran-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4S/c1-2-26-19-9-11-20(12-10-19)28(24,25)23-18-8-13-21-17(14-18)15-22(27-21)16-6-4-3-5-7-16/h3-15,23H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXSOISBZKSBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-(4-fluorophenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2482387.png)
![(S)-2-Methyl-3-[(tetrahydro-2H-pyran)-2-yl]propan-1-ol](/img/structure/B2482388.png)
![Methyl 3-[(carbamimidoylsulfanyl)methyl]furan-2-carboxylate hydrobromide](/img/structure/B2482390.png)
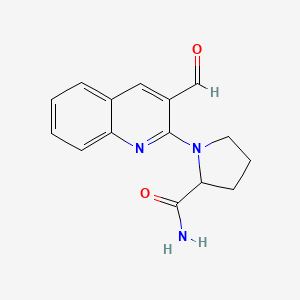
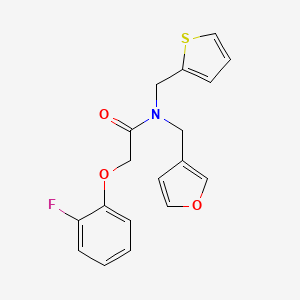
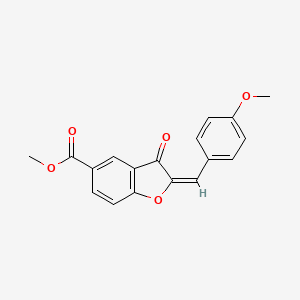
![1,6,7-trimethyl-3-(2-morpholinoethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2482394.png)
methanone](/img/structure/B2482397.png)
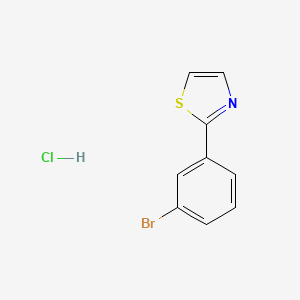
![N-[(1-trifluoromethanesulfonylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2482400.png)
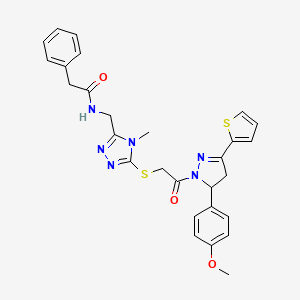
![5-Bromo-2-[2-(1-methylpyrazol-4-yl)ethoxy]benzaldehyde](/img/structure/B2482406.png)
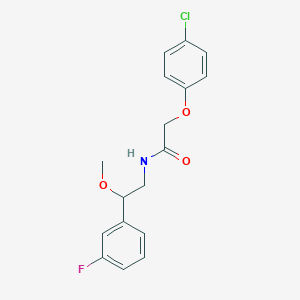
![(E)-N-benzyl-3-[4-[benzyl(ethyl)amino]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2482409.png)